molecular formula C18H19N3O3 B2611627 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea CAS No. 354766-81-7

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Cat. No.: B2611627
CAS No.: 354766-81-7
M. Wt: 325.368
InChI Key: AJFZQQYWAWELBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is a diarylurea derivative characterized by a morpholine-4-carbonyl group attached to the para-position of one phenyl ring and a phenylurea moiety. The morpholine moiety enhances solubility and metabolic stability compared to alkyl or halogenated substituents, while the urea backbone facilitates hydrogen bonding with biological targets, a critical feature for inhibitory activity .

Properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17(21-10-12-24-13-11-21)14-6-8-16(9-7-14)20-18(23)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZQQYWAWELBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage undergoes hydrolysis under acidic or basic conditions, yielding substituted aniline derivatives:
Conditions and Products:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Acidic Hydrolysis6M HCl, reflux (12h)4-(Morpholine-4-carbonyl)aniline + PhenylamineComplete cleavage of urea bond
Basic Hydrolysis2M NaOH, 80°C (8h)4-(Morpholine-4-carbonyl)phenyl isocyanate + NH₃Partial decomposition observed

The reaction rate depends on steric effects from the morpholine carbonyl group and electronic contributions from the phenyl substituents.

Coordination with Transition Metals

The compound acts as a bidentate ligand, coordinating through:

  • Carbonyl oxygen of the urea group

  • Morpholine nitrogen

Experimental Data for Metal Complexes:

Metal IonObserved IR Shifts (cm⁻¹)Proposed Coordination SitesBiological Activity (IC₅₀)References
Co(II)νC=O: 1647 → 1595; νM-O: 546O (urea), N (morpholine)Antioxidant: 28.5 µM
Cu(II)νC=O: 1647 → 1580; νM-N: 430O (urea), N (morpholine)Anti-inflammatory: 34.2 µM
Ni(II)νC=O: 1647 → 1602; νM-O: 540O (urea), N (morpholine)Antioxidant: 31.8 µM

Coordination reduces νC=O by 50–70 cm⁻¹ and νCNC (morpholine) by ~49 cm⁻¹, confirming ligand participation .

Oxidation and Reduction

The morpholine ring and urea group undergo redox transformations:

Oxidation

Oxidizing AgentConditionsProductsYieldReferences
KMnO₄H₂SO₄, 60°C (6h)Morpholine N-oxide derivative + CO₂62%
H₂O₂AcOH, RT (24h)Partially oxidized urea (unstable)38%

Reduction

Reducing AgentConditionsProductsYieldReferences
LiAlH₄THF, reflux (4h)Bis(aminophenyl)morpholine derivative75%
NaBH₄MeOH, RT (12h)No reaction

LiAlH₄ selectively reduces the urea carbonyl to a methylene group without affecting the morpholine.

Nucleophilic Substitution

The electron-deficient aromatic ring participates in substitution reactions:

ReagentConditionsPosition SubstitutedProductReferences
HNO₃/H₂SO₄0°C, 2hPara to morpholineNitro-substituted derivative
Cl₂ (g)FeCl₃, 40°C (3h)Ortho to ureaDichloro-substituted derivative

Nitration occurs preferentially at the phenyl ring attached to the morpholine due to electron-withdrawing effects .

Hofmann Rearrangement

Under strong oxidative conditions, the urea group converts to isocyanate intermediates:
Mechanism:

  • Reaction with PhI(OAc)₂ forms iodonium intermediate.

  • Hofmann rearrangement yields isocyanate (detected via LC-MS).

  • Trapping with amines produces unsymmetrical ureas .

Key Conditions:

  • Excess amine required to neutralize acetic acid byproduct .

  • Reaction proceeds at RT in dichloromethane .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by:

  • Stage 1 (220–300°C): Loss of morpholine (Δm = 28%).

  • Stage 2 (300–450°C): Urea decomposition into CO₂ and NH₃ .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea serves as a crucial building block in organic synthesis. Its structure allows it to be utilized in creating more complex organic molecules, making it valuable for chemists looking to develop new compounds with specific properties.

Reagent in Organic Reactions
The compound is employed as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups. Its reactivity is beneficial for researchers aiming to explore novel synthetic pathways.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis induction and disruption of critical signaling pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

Medical Applications

Therapeutic Agent Research
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its mechanism may involve inhibition of specific enzymes or receptors that are pivotal in disease progression.

Case Study: Cancer Treatment
In a notable study, the compound was tested on xenograft models of human tumors, where it demonstrated significant tumor reduction compared to control groups. This reinforces its potential role in cancer therapy.

Industrial Applications

Material Development
In the industrial sector, this compound is used in developing new materials. Its structural characteristics make it suitable for creating polymers and other materials with desired properties.

Intermediate in Pharmaceutical Production
The compound acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeatureUnique Property
4-(Morpholine-4-carbonyl)phenylboronic acidBoronic acid groupUsed in cross-coupling reactions
Morpholine-4-carboxylic acid derivativesCarboxylic acid functional groupPotentially less bioactive than urea derivatives

This compound stands out due to its combination of a morpholine ring and a phenylurea moiety, imparting distinct chemical and biological properties that enhance its utility in research.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the morpholine group balances solubility and bioavailability .
  • Electron Effects: Electron-withdrawing groups (e.g., cyano in 6i) enhance hydrogen-bonding capacity, critical for target engagement .
  • Steric Effects : Bulky substituents (e.g., phthalazine in ) may restrict binding to specific kinase pockets, influencing selectivity .

HIF-1α Inhibition

  • 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives (): Compound 2k inhibits HIF-1α accumulation (IC₅₀ = 7.2 µM) and VEGF secretion (IC₅₀ = 15 µM). The benzylamino group facilitates interactions with HIF-1α's oxygen-dependent degradation domain (ODD) .

Kinase Inhibition

  • VEGFR-2 Inhibitors (): Phthalazine-containing derivatives (e.g., 4a) show IC₅₀ values of 0.89 µM against VEGFR-2. The morpholine analogue’s smaller size may limit kinase domain interactions compared to phthalazine’s planar structure .
  • HCK Inhibition (): The pyrrolo-pyrimidine-substituted urea (IC₅₀ undisclosed) demonstrates kinase selectivity via π-π stacking. Morpholine’s conformational flexibility may offer broader kinase inhibition but lower specificity .

SENP1 Inhibition

  • GN6958 (): A benzylamino-substituted urea inhibits SENP1 (IC₅₀ = 29.6 µM). Morpholine’s lack of aromaticity may reduce SENP1 binding affinity compared to benzylamino’s planar structure .

Metabolic Stability

  • Forchlorfenuron (): Undergoes rapid hepatic hydroxylation and glucuronidation. The morpholine group’s stability against oxidative metabolism may prolong half-life compared to chloropyridine .
  • Alkyloxy Derivatives (): Long alkyl chains (e.g., hexadecyloxy) may slow metabolism but increase accumulation in fatty tissues, raising toxicity concerns .

Toxicity and Selectivity

  • Cytotoxicity : Phthalazine derivatives () exhibit IC₅₀ values of 12–35 µM against Hep G2 cells. Morpholine’s lower molecular weight may reduce off-target effects compared to bulkier analogues .
  • Selectivity : The methanesulfonylmethyl-pyrimidine derivative () targets VEGFR2_HUMAN specifically. Morpholine’s versatility may trade selectivity for broader therapeutic applications .

Biological Activity

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a urea functional group connected to two aromatic rings, one of which contains a morpholine moiety. This structure is significant for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor of protein kinases or other signaling molecules, influencing cell proliferation and survival pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially leading to reduced cell growth in cancerous tissues.
  • Receptor Modulation : It has been suggested that the compound could modulate receptor activity related to the endocannabinoid system, which may have implications for metabolic disorders and cancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-70.46Cytotoxicity observed
NCI-H4600.03Significant inhibition
SF-26831.5Moderate inhibition

These findings suggest that the compound can effectively inhibit cancer cell proliferation at low concentrations, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, although specific IC50 values are yet to be established in comprehensive studies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Pyrazolyl-Ureas : A related class of compounds demonstrated potent inhibition against specific kinases, showing IC50 values as low as 0.004 µM against p38 MAP kinase, indicating that structural modifications can lead to enhanced biological activity .
  • In Vivo Studies : In animal models, compounds structurally related to this compound exhibited anti-inflammatory effects and reduced tumor growth when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, and how can their efficiency be evaluated methodologically?

  • Answer : The synthesis typically involves coupling morpholine-4-carbonyl derivatives with phenylurea precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. Efficiency is assessed using metrics like yield optimization (HPLC purity ≥95% ), reaction time (e.g., microwave-assisted synthesis reduces time by 40% ), and scalability. Analytical validation via 1H^1H-NMR and FT-IR ensures structural fidelity, while TGA/DSC evaluates thermal stability .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular conformation, as demonstrated in related morpholine-urea derivatives, revealing chair conformations and hydrogen-bonded dimers . Complementary techniques include:

  • Mass spectrometry (HRMS) : Confirms molecular weight (theoretical C19H19N3O3C_{19}H_{19}N_3O_3: 361.14 g/mol).
  • Vibrational spectroscopy (FT-IR) : Identifies carbonyl (C=O, ~1650–1750 cm1^{-1}) and urea (N–H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to optimize synthesis?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while ICReDD’s reaction path search methods narrow experimental conditions. For example, solvent polarity effects on reaction kinetics can be modeled computationally and validated via Arrhenius plots . Factorial design (e.g., 2k^k designs) identifies critical parameters (temperature, catalyst loading) for yield optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors (solubility, metabolic stability). Methodological solutions include:

  • Meta-analysis : Pooling data from multiple studies to identify trends.
  • Standardized assays : Adopting OECD guidelines for cytotoxicity (e.g., MTT assay replication) .
  • Physicochemical profiling : LogP and pKa measurements to correlate bioavailability with activity .

Q. How do AI-driven approaches for predicting physicochemical properties compare to traditional QSAR models?

  • Answer : AI models (e.g., neural networks trained on PubChem datasets) outperform QSAR in predicting solubility and partition coefficients (LogP\text{LogP}) by incorporating 3D molecular descriptors. For instance, COMSOL Multiphysics simulations integrate diffusion kinetics and AI to optimize reaction conditions, reducing experimental iterations by 60% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.